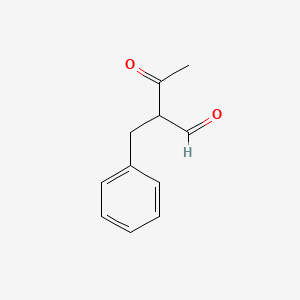

2-Benzyl-acetoacetaldehyde

Beschreibung

Overview of β-Dicarbonyl Compounds: Structural Features and Tautomerism

β-Dicarbonyl compounds are organic molecules characterized by the presence of two carbonyl (C=O) groups separated by a single carbon atom. This structural arrangement, also known as a 1,3-dicarbonyl system, imparts unique chemical properties to the molecule. nih.gov The class includes β-diketones, β-keto esters, β-keto acids, and the relevant class for this discussion, β-keto aldehydes. nih.gov A key feature of these compounds is the enhanced acidity of the α-hydrogen atoms (the hydrogens on the carbon between the two carbonyl groups). This acidity is due to the resonance stabilization of the resulting conjugate base, known as an enolate ion.

A fundamental characteristic of β-dicarbonyl compounds is their existence as a mixture of tautomers, primarily the keto and enol forms. capes.gov.brsemanticscholar.org This phenomenon, known as keto-enol tautomerism, is a rapid equilibrium between two constitutional isomers. researchgate.net The keto form contains the two carbonyl groups, while the enol form consists of an α,β-unsaturated carbonyl group and a hydroxyl group (en-ol). capes.gov.brsemanticscholar.org While the equilibrium for simple mono-carbonyl compounds heavily favors the keto form, the stability of the enol tautomer in β-dicarbonyls is significantly enhanced. This increased stability arises from the formation of a conjugated system and, more importantly, a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen, forming a stable six-membered ring. researchgate.net

Historical Context of Acetoacetaldehyde Derivatives in Chemical Research

Acetoacetaldehyde, the parent compound of the β-keto aldehyde family, and its derivatives have long been recognized as versatile intermediates in organic synthesis. archive.org Historically, research into these compounds was driven by their utility in constructing heterocyclic rings and in undergoing condensation reactions. For instance, derivatives of acetoacetaldehyde have been used in the synthesis of cyanopyridones and other heterocyclic systems. researchgate.net The high reactivity of the aldehyde and the nucleophilicity of the enolate form make them valuable building blocks. Early studies, such as those referenced in a 1963 publication in the Applied Science & Technology Index, highlight the ongoing investigation into the reactions of acetaldehyde derivatives, including 2-benzylacetoacetaldehyde. archive.org

Unique Characteristics of 2-Benzyl-acetoacetaldehyde within the β-Keto Aldehyde Class

This compound (also referred to as α-benzylacetoacetaldehyde in older literature) is distinguished from its parent compound by the presence of a benzyl group at the α-position. acs.orgacs.org This substitution precludes the formation of an enolate at the α-carbon. However, its most significant and unique characteristic, as elucidated by the seminal work of T. M. Harris, S. Boatman, and C. R. Hauser, is its ability to form a dicarbanion. researchgate.netresearchgate.netacs.org

By treating the sodium salt of this compound with a strong base like potassium amide in liquid ammonia, it is possible to remove a proton from the γ-carbon (the methyl group), forming a dianion. researchgate.netacs.org This dicarbanion exhibits remarkable reactivity, undergoing alkylation specifically at the γ-position. researchgate.netresearchgate.net This selective γ-alkylation is a novel mode of reaction for a β-keto aldehyde and is the defining characteristic that sets this compound apart. For example, the dicarbanion readily reacts with benzyl chloride or n-butyl bromide to introduce a second benzyl group or a butyl group at the terminal methyl position, respectively. researchgate.net

Rationale for Comprehensive Investigation of this compound in Contemporary Chemical Science

The rationale for the continued investigation of this compound stems directly from its unique reactivity. The ability to selectively functionalize the γ-position of a β-dicarbonyl system opens up synthetic pathways that are not accessible through traditional enolate chemistry. researchgate.netresearchgate.net This novel mode of alkylation provides a powerful tool for carbon-carbon bond formation at a less activated position, furnishing a direct method for synthesizing a variety of more complex β-keto aldehydes and their derivatives. researchgate.net These more elaborate structures can then serve as advanced precursors for a range of molecular targets, including complex natural products and pharmacologically active heterocyclic compounds. The work by Hauser and Harris demonstrated a new strategy for what could be considered a form of remote functionalization, a concept of enduring interest in modern organic synthesis. researchgate.net

Scope and Objectives of Research on this compound

The primary scope of research on this compound has been centered on its synthesis and the exploration of its unique dicarbanion chemistry. Key objectives have included:

Developing reliable synthetic routes to the compound itself. lookchem.com

Characterizing the formation and stability of its dicarbanion intermediate. researchgate.netresearchgate.net

Investigating the scope and limitations of the γ-alkylation reaction with various electrophiles. researchgate.net

Utilizing the resulting γ-alkylated products in subsequent transformations, such as cyclization reactions to form substituted pyridones, demonstrating their utility as synthetic intermediates. researchgate.net

Future research could expand this scope to include applications in asymmetric synthesis, the development of new catalytic methods for its selective functionalization, and its incorporation as a key building block in the total synthesis of complex molecules.

Research Findings

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry methods. One documented approach involves the formylation of a ketone, followed by manipulation. While specific, detailed experimental procedures for this exact compound are not widely published in modern journals, synthetic pathways can be inferred from related preparations. LookChem, a chemical database, indicates two primary synthetic routes. lookchem.com

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| 4-Phenyl-2-butanone, Ethyl formate | Base (e.g., Sodium ethoxide) | This compound | lookchem.com |

| 2-Benzyl-3,3-ethylenedioxybutanal | Aqueous Acid (e.g., HCl) | This compound | lookchem.com |

The first method represents a Claisen condensation-type reaction, while the second is a deprotection of a protected form of the aldehyde, a common strategy to handle sensitive aldehyde functionalities during a synthesis.

Physicochemical and Spectroscopic Properties

| Property | Expected Characteristic | Basis |

|---|---|---|

| Molecular Formula | C11H12O2 | lookchem.com |

| Molecular Weight | 176.21 g/mol | lookchem.com |

| 1H NMR Spectroscopy | - Aldehydic proton (CHO) signal at δ 9.5-10.0 ppm.

| libretexts.orguwimona.edu.jm |

| 13C NMR Spectroscopy | - Aldehyde carbonyl carbon signal at δ 190-200 ppm.

| uwimona.edu.jmrsc.org |

| IR Spectroscopy | - Aldehyde C=O stretch around 1720-1740 cm-1.

| pressbooks.publibretexts.orglibretexts.orguobabylon.edu.iq |

Reactivity and Applications

The most significant application of this compound in advanced synthesis is its use as a precursor to a terminally functionalized dicarbanion. This allows for selective alkylation at the γ-position, a reaction that highlights its utility as a versatile building block.

| Reactant | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| α-Benzylacetoacetaldehyde | 1) NaH or NaNH2 2) 2 equiv. KNH2 / liq. NH3 3) Benzyl chloride | 2-Benzyl-5-phenyl-3-oxopentanal | Selective C-C bond formation at the γ-position. | researchgate.netresearchgate.net |

| α-Benzylacetoacetaldehyde | 1) NaH or NaNH2 2) 2 equiv. KNH2 / liq. NH3 3) n-Butyl bromide | 2-Benzyl-3-oxo-octanal | Demonstrates versatility of the γ-alkylation with different alkyl halides. | researchgate.netresearchgate.net |

The resulting γ-alkylated products are themselves valuable intermediates. For example, they can be isolated by forming copper chelates or by direct cyclization with reagents like cyanoacetamide to produce highly substituted 3-cyano-2-pyridones, which are important heterocyclic scaffolds. researchgate.net

Eigenschaften

IUPAC Name |

2-benzyl-3-oxobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYKJWOJOOXYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2-benzyl-acetoacetaldehyde

Green Chemistry Principles in 2-Benzyl-acetoacetaldehyde Synthesis

In recent years, the principles of green chemistry have been applied to classical organic reactions to develop more environmentally benign and sustainable synthetic routes. These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources. For the synthesis of this compound, several green chemistry strategies can be envisioned to improve upon traditional methods that often rely on volatile organic solvents (VOCs) and strong, hazardous bases. isca.mesigmaaldrich.com

Catalytic Innovations

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce the need for stoichiometric reagents.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of alkylating β-dicarbonyl compounds, PTC can facilitate the transfer of the enolate from an aqueous or solid phase to an organic phase containing the alkylating agent. tandfonline.comtandfonline.com This approach can eliminate the need for strictly anhydrous solvents and strong, hazardous bases like sodium hydride or alkoxides, often replacing them with milder bases like potassium carbonate. researchgate.net The use of a phase-transfer catalyst can also enhance reaction rates and selectivity for C-alkylation over O-alkylation. tandfonline.comtandfonline.com Microwave irradiation can sometimes promote these reactions even without a dedicated phase-transfer catalyst. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (neutral pH, ambient temperature), and reduced environmental impact. hud.ac.uk For the synthesis of molecules like this compound, enzymes such as aldolases or engineered enzymes could be employed. nih.govacs.org For instance, d-fructose-6-phosphate aldolase (FSA) has shown versatility in catalyzing aldol additions with a broad scope of substrates. acs.org Biocatalytic approaches could also involve the use of amine oxidases to produce an aldehyde in situ in an aqueous medium, which could then undergo a subsequent C-C bond formation. mdpi.com While direct biocatalytic benzylation of acetoacetaldehyde is not yet established, the broader field of biocatalysis is rapidly advancing to include such transformations. nih.gov

Alternative Energy Sources

Improving energy efficiency is another key principle of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. organic-chemistry.orgbeilstein-journals.orgmdpi.com This rapid heating can also lead to higher yields and purities by minimizing the formation of side products. organic-chemistry.org Microwave-assisted synthesis can be effectively combined with other green techniques, such as the use of solid supports or solvent-free conditions, to create highly efficient and environmentally friendly protocols. sioc-journal.cnrsc.org For instance, the Gewald reaction, which synthesizes substituted thiophenes from aldehydes, demonstrates a significant rate enhancement and yield improvement under microwave irradiation compared to conventional heating. organic-chemistry.org

Environmentally Benign Solvents

The replacement of hazardous and volatile organic solvents is a major focus of green chemistry.

Greener Solvent Alternatives: A range of greener solvents have been developed as alternatives to traditional choices like benzene, toluene, or chlorinated hydrocarbons. sigmaaldrich.com These include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are less hazardous and have a smaller environmental footprint. sigmaaldrich.com Propylene carbonate is another example of a green solvent that can also act as a reagent in certain alkylation reactions. nih.gov

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, non-flammability, and recyclability. isca.me They have been successfully used for the alkylation of active methylene compounds, sometimes acting as both the solvent and catalyst. isca.me Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent another class of sustainable solvents that have been used for alkylation reactions under mild conditions. rsc.org

Solvent-Free Reactions: The most ideal green chemistry approach is to eliminate the solvent altogether. Solvent-free, or neat, reactions can be facilitated by grinding the reactants together or by using microwave irradiation. sioc-journal.cnrsc.org These methods reduce waste, simplify work-up procedures, and lower costs. sioc-journal.cn

Data Tables

Table 1: Comparison of Conventional vs. Green Approaches for Alkylation Reactions

| Feature | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Ethanol, Benzene, DMF) prepchem.comisca.me | Ionic Liquids, Deep Eutectic Solvents, Bio-solvents, Water, or Solvent-free isca.mesioc-journal.cnsigmaaldrich.comrsc.org | Reduced pollution, improved safety, potential for recycling. |

| Base/Catalyst | Strong, hazardous bases (e.g., NaH, NaNH2, alkoxides) isca.me | Mild bases with Phase-Transfer Catalysts (e.g., K2CO3/TEBAC) or Biocatalysts (Enzymes) researchgate.nethud.ac.uk | Increased safety, higher selectivity, milder reaction conditions. |

| Energy Input | Conventional heating (reflux) prepchem.com | Microwave irradiation organic-chemistry.orgbeilstein-journals.org | Drastically reduced reaction times, often higher yields and purity. |

Table 2: Examples of Greener Solvents for Alkylation and Related Reactions

| Solvent Type | Specific Example(s) | Application Context | Reference(s) |

|---|---|---|---|

| Ionic Liquid | 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) | α-alkylation of active methylene compounds | isca.me |

| Bio-derived Solvent | Dihydropinene (DHP) | N-alkylation and other transformations | sigmaaldrich.com |

| Carbonate Solvent | Propylene Carbonate (PC) | N-alkylation of heterocycles | nih.gov |

| Deep Eutectic Solvent | Choline chloride / Lactic acid | Allylic alkylation of amines | rsc.org |

Chemical Reactivity and Mechanistic Pathways of 2-benzyl-acetoacetaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group, characterized by a carbonyl carbon bonded to a hydrogen atom and a carbon atom, is a primary site of reactivity in 2-benzyl-acetoacetaldehyde. Its electrophilic nature makes it susceptible to nucleophilic attack, as well as oxidation and reduction reactions.

Nucleophilic Additions to the Aldehyde Carbonyl

The carbonyl carbon of the aldehyde is sp2 hybridized and forms a polar double bond with oxygen, resulting in a partial positive charge on the carbon atom. libretexts.org This electrophilicity makes it a prime target for nucleophiles. The general mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub

The reactivity of the aldehyde can be influenced by steric and electronic factors. pressbooks.pubyoutube.com In the case of this compound, the presence of the adjacent benzyl and acetyl groups may exert some steric hindrance, but aldehydes are generally more reactive than ketones towards nucleophilic attack. pressbooks.pubyoutube.com

Common nucleophilic addition reactions at the aldehyde carbonyl include:

Addition of Cyanide: In the presence of hydrogen cyanide (HCN), a cyano group (CN-) can add to the aldehyde, forming a cyanohydrin. This reaction is typically base-catalyzed to increase the concentration of the cyanide nucleophile. theexamformula.co.uk

Addition of Alcohols: Alcohols, in the presence of an acid catalyst, add to the aldehyde to form hemiacetals. libretexts.org If an excess of the alcohol is used, the reaction can proceed further to form an acetal. libretexts.org This reaction is reversible. libretexts.org

Addition of Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the aldehyde carbonyl, yielding a secondary alcohol after acidic workup.

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized and reduced.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. Common oxidizing agents for this transformation include:

Potassium permanganate (KMnO4)

Chromium trioxide (CrO3) numberanalytics.com

Tollens' reagent (a solution of silver nitrate in ammonia)

Fehling's or Benedict's solution (containing copper(II) ions)

The oxidation of an aldehyde involves the loss of the hydrogen atom attached to the carbonyl carbon. numberanalytics.com For instance, the oxidation of benzyl alcohol can yield benzaldehyde, which can be further oxidized. organic-chemistry.orgrsc.org

Reduction: Aldehydes can be reduced to primary alcohols. libretexts.org This transformation involves the addition of two hydrogen atoms across the carbonyl double bond. numberanalytics.com Common reducing agents include:

Sodium borohydride (NaBH4): A mild and selective reducing agent that readily reduces aldehydes. libretexts.org

Lithium aluminum hydride (LiAlH4): A much stronger and less selective reducing agent that also effectively reduces aldehydes. libretexts.org

The reduction mechanism with metal hydrides involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Reactivity of the Ketone Functionality

Nucleophilic Additions to the Ketone Carbonyl

Similar to the aldehyde, the ketone carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to a tetrahedral intermediate. libretexts.orglibretexts.org However, ketones are generally less reactive than aldehydes towards nucleophiles for two main reasons:

Steric Hindrance: The two alkyl or aryl groups attached to the ketone carbonyl carbon create more steric bulk compared to the single substituent and hydrogen atom of an aldehyde, hindering the approach of the nucleophile. pressbooks.pub

Electronic Effects: Alkyl groups are electron-donating, which reduces the partial positive charge on the ketone carbonyl carbon, making it less electrophilic than the aldehyde carbonyl. youtube.com

Despite their reduced reactivity, ketones undergo nucleophilic addition with strong nucleophiles like Grignard reagents and organolithium compounds.

Keto-Enol Tautomerism and Its Influence on Reactivity

A key aspect of the ketone's reactivity is its ability to exist in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. In the case of this compound, the keto form can interconvert to its corresponding enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. libretexts.org

The keto-enol tautomerism can be catalyzed by both acids and bases. masterorganicchemistry.comlibretexts.org

Base-catalyzed enolization: A base removes an alpha-hydrogen (a hydrogen on a carbon adjacent to the carbonyl group), forming an enolate ion. The enolate is a resonance-stabilized nucleophile.

Acid-catalyzed enolization: An acid protonates the carbonyl oxygen, making the alpha-hydrogens more acidic and facilitating their removal by a weak base to form the enol. libretexts.orglibretexts.org

The formation of the enol or enolate is significant because it changes the reactive nature of the molecule. The alpha-carbon of the enol or enolate is nucleophilic, allowing it to react with electrophiles. masterorganicchemistry.com This contrasts with the electrophilic nature of the carbonyl carbon in the keto form. The stability of the enol form can be influenced by factors such as conjugation and hydrogen bonding. youtube.com For asymmetrical ketones, the more substituted enol is generally more stable. libretexts.org

Chemistry of the Active Methylene (Methine) Group at C2

The carbon atom at the C2 position, situated between the aldehyde and ketone carbonyl groups, is known as an active methylene group (or more accurately in this substituted case, a methine group). shivajicollege.ac.in The hydrogen atom attached to this carbon is particularly acidic.

The heightened acidity of this proton is due to the electron-withdrawing inductive effects of the two adjacent carbonyl groups. shivajicollege.ac.in Upon deprotonation, the resulting carbanion (an enolate) is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms of the carbonyl groups.

This acidity makes the C2 position a center of nucleophilic reactivity. The formation of the enolate allows for a variety of reactions at this site:

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to introduce an alkyl group at the C2 position. shivajicollege.ac.in

Acylation: The enolate can react with acyl halides or anhydrides to introduce an acyl group.

Aldol-type Reactions: The enolate can add to other carbonyl compounds in an aldol addition or condensation reaction. researchgate.net

Halogenation: In the presence of a base and a halogen (e.g., Br2), the enolate can be halogenated at the C2 position.

The reactivity of this active methylene group is a cornerstone of the synthetic utility of β-dicarbonyl compounds, allowing for the formation of a wide array of more complex molecules. slideshare.net

Enolate and Dienolate Chemistry of this compound

The presence of acidic protons alpha to both carbonyl groups facilitates the formation of enolates, which are key reactive intermediates. masterorganicchemistry.comlibretexts.org Depending on the reaction conditions, either the kinetic or thermodynamic enolate can be formed. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate by removing a proton from the less substituted α-carbon. mnstate.edu Conversely, weaker bases or higher temperatures can lead to the more stable, substituted thermodynamic enolate. masterorganicchemistry.com

The conjugated system in this compound also allows for the formation of dienolates, or extended enolates, upon deprotonation. semanticscholar.org These species exhibit nucleophilic character at both the α- and γ-positions, enabling a wider range of reactions. The regioselectivity of reactions involving dienolates is often dependent on whether the reaction is under kinetic or thermodynamic control. semanticscholar.org

Dicarbanion Formation and Alkylation at the γ-Positionnih.gov

A significant aspect of the reactivity of α-benzylacetoacetaldehyde is its ability to form a dicarbanion. acs.orgresearchgate.net This is achieved by treating the compound with two molecular equivalents of a strong base, such as potassium amide in liquid ammonia. researchgate.netresearchgate.net This process involves the removal of protons from both the α- and γ-positions.

The resulting dicarbanion is a powerful nucleophile that can undergo alkylation reactions. researchgate.netresearchgate.net Notably, these alkylations can occur selectively at the γ-position. acs.org For instance, the dicarbanion of α-benzylacetoacetaldehyde has been shown to react with alkyl halides, such as benzyl chloride and butyl halides, to yield γ-alkylated products. researchgate.net This selective γ-alkylation provides a valuable synthetic route to various β-ketoaldehydes and their derivatives. researchgate.net

Table 1: γ-Alkylation of α-Benzylacetoacetaldehyde via its Dicarbanion

| Alkylating Agent | Product | Reference |

|---|---|---|

| Benzyl chloride | γ-Benzylated α-benzylacetoacetaldehyde | researchgate.net |

| n-Butyl halide | γ-Butylated α-benzylacetoacetaldehyde | researchgate.net |

Proton Transfer Dynamics

Proton transfer is a fundamental process in the reactions of this compound, particularly in its enolization and dicarbanion formation. rsc.orgnih.gov The rate and mechanism of proton transfer can be influenced by factors such as the solvent, temperature, and the nature of the base used. mdpi.com In the context of its enolate chemistry, the dynamics of proton transfer determine the equilibrium between the keto and enol tautomers. msu.edu Advanced computational methods, such as machine learning-driven molecular dynamics, can provide insights into the real-time evolution of these proton transfer processes. chemrxiv.org

Cyclization and Heterocycle Formation Reactions

The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions, leading to the formation of various heterocyclic systems. organic-chemistry.orgmsu.edubeilstein-journals.org

Reactions with Binucleophiles for Ring Closure (e.g., guanidine reactionsacs.org)

This compound can react with binucleophiles, such as guanidine, to form heterocyclic compounds. nih.govnih.gov Guanidine, with its two nucleophilic nitrogen atoms, can undergo a condensation reaction with the 1,3-dicarbonyl moiety of this compound. nih.govineosopen.org This type of reaction is a well-established method for the synthesis of pyrimidine derivatives. nih.gov The reaction typically proceeds through the formation of an intermediate that subsequently cyclizes to form the stable heterocyclic ring. scholaris.ca

Intramolecular Cyclization Cascades

Under certain conditions, this compound can undergo intramolecular cyclization cascades. beilstein-journals.orgrsc.org20.210.105 These reactions can be initiated by various means, including acid or base catalysis, or even photochemical methods. rsc.org For instance, the presence of both a nucleophilic enol or enolate and an electrophilic carbonyl group within the same molecule allows for the possibility of intramolecular aldol-type reactions. The benzyl group can also participate in cyclization, for example, through intramolecular Friedel-Crafts-type reactions under acidic conditions, leading to the formation of fused ring systems. beilstein-journals.org The specific outcome of these cascade reactions is highly dependent on the reaction conditions and the catalysts employed. nih.govscirp.orgiupac.org

Rearrangement Reactions and Fragmentations

The structural features of this compound also allow for the possibility of various rearrangement and fragmentation reactions. bdu.ac.inmvpsvktcollege.ac.inwiley-vch.de While specific examples for this exact compound are not extensively documented, analogous structures undergo well-known transformations.

For instance, under certain conditions, β-dicarbonyl compounds can undergo rearrangements such as the Favorskii rearrangement if a halogen is present at the α-position. msu.edulibretexts.org The benzilic acid rearrangement is another possibility for related 1,2-dicarbonyl compounds upon treatment with a strong base. libretexts.org Fragmentation reactions, such as retro-aldol reactions, could also occur, particularly under basic conditions, leading to the cleavage of carbon-carbon bonds. libretexts.org The likelihood and pathway of these rearrangements and fragmentations would be influenced by the specific reaction conditions and the presence of other reagents. mvpsvktcollege.ac.in

Metal-Catalyzed Transformations Involving this compound

The reactivity of this compound is significantly influenced by its structural motifs: a terminal aldehyde, an activated methylene group, and a benzylic C-H bond, all orchestrated by a central keto group. This unique arrangement makes it a versatile substrate for a variety of metal-catalyzed transformations. The β-keto aldehyde functionality, in particular, can act as a bidentate chelating group, guiding the regioselectivity and reactivity of catalytic processes. Research into analogous β-dicarbonyl compounds provides a strong framework for understanding the potential synthetic pathways involving this compound, primarily with rhodium, palladium, and copper catalysts.

Rhodium-Catalyzed Reactions

Rhodium catalysts are exceptionally effective for the hydroacylation of alkenes and alkynes with aldehydes containing a coordinating group, such as the ketone in a 1,3-dicarbonyl arrangement. acs.org This transformation, which involves the addition of an aldehyde's C-H bond across an unsaturated C-C bond, is a highly atom-economical method for forming ketones. scholaris.ca For a substrate like this compound, the ketone can chelate to the rhodium center, forming a stable five-membered metallacycle that facilitates the oxidative addition of the aldehydic C-H bond and suppresses competing pathways like decarbonylation. scholaris.caescholarship.org

Studies on various β-carbonyl substituted aldehydes demonstrate their utility in intermolecular hydroacylation reactions. acs.org Cationic rhodium catalysts paired with bisphosphine ligands have proven efficient for these transformations, yielding synthetically useful 1,4-dicarbonyl products. acs.org The choice of ligand can influence the regioselectivity of the addition, leading to either branched or linear products. nih.gov

Table 1: Examples of Rhodium-Catalyzed Hydroacylation with Aldehydes Analogous to this compound

| Catalyst / Ligand | Aldehyde Substrate | Unsaturated Partner | Product | Yield (%) | Ref |

| [Rh(nbd)₂]BF₄ / dcpe | β-Amido aldehyde | 1-Octyne | Linear β-Keto amide | 90 | acs.org |

| [Rh(nbd)₂]BF₄ / dcpe | β-Amido aldehyde | Phenylacetylene | Linear β-Keto amide | 97 | acs.org |

| [Rh(nbd)₂]BF₄ / dcpe | β-Amido aldehyde | 3-Butyn-2-ol | Saturated β-Keto amide | 85 | acs.org |

| Rh(I) / PPh₃ | Various aldehydes | 2-Bromopropene | Linear Ketone | — | nih.gov |

| Rh(I) / PtBu₂Me | Various aldehydes | 2-Bromopropene | Branched Ketone | — | nih.gov |

This table presents data from analogous systems to illustrate the potential reactivity of this compound.

Mechanistic Pathway:

The generally accepted mechanism for rhodium-catalyzed hydroacylation begins with the coordination of the β-keto aldehyde to the Rh(I) center. This is followed by the oxidative addition of the aldehydic C-H bond to form an acyl-rhodium(III)-hydride intermediate. escholarship.org The unsaturated partner (alkene or alkyne) then coordinates to this intermediate. Subsequent migratory insertion of the alkene into the Rh-H or Rh-acyl bond, followed by reductive elimination, yields the final ketone product and regenerates the active Rh(I) catalyst. escholarship.org The chelation from the neighboring keto group stabilizes the key metallacycle intermediates, enhancing reaction efficiency and control. acs.org

Palladium-Catalyzed Reactions

Palladium catalysis offers a broad spectrum of synthetic methods, including cross-coupling, cyclization, and carbonylation reactions. umb.edulibretexts.org For this compound, palladium catalysts could be employed in several hypothetical transformations. For instance, if the benzyl group were substituted with a halide (e.g., 2-(2-bromobenzyl)-acetoacetaldehyde), an intramolecular Heck reaction could lead to the formation of cyclic structures.

Furthermore, palladium-catalyzed tandem reactions are a powerful tool for constructing complex molecular architectures. A plausible transformation could involve the cyclization of a modified this compound derivative. For example, in systems containing a γ-alkynyl-1,3-diketone, palladium catalysts can promote a tandem cyclization/cross-coupling with aryl iodides. nih.gov This process can proceed via different pathways, such as an O-attack/5-exo-dig cyclization to form furo-chromenes or a C-attack/6-endo-dig cyclization to yield xanthones, with the outcome controlled by the choice of ligands and additives. nih.gov

Table 2: Potential Palladium-Catalyzed Transformations

| Catalyst System | Substrate Type | Reaction Type | Potential Product from a Derivative | Ref |

| Pd(OAc)₂ / PPh₃ | 2-(Bromovinyl)-aldehyde derivative | Intramolecular Heck Cyclization | Substituted Cyclohexenol | semanticscholar.org |

| Pd(OAc)₂ / Ligand | γ-Alkynyl-1,3-diketone derivative | Tandem Cyclization/Cross-Coupling | Fused Heterocycles (e.g., Furans, Xanthones) | nih.gov |

| Pd(TFA)₂ / Chiral Ligand | Alkyne-tethered dinitrile | Asymmetric Cyclization/Acyl Transfer | Chiral Nitriles with Quaternary Stereocenters | |

| Pd(0) / CO Source | 2-Alkynylaniline derivative | Carbonylative Cyclization | N-Acyl Indoles | rsc.org |

This table illustrates potential applications of palladium catalysis based on reactions with structurally related compounds.

Mechanistic Pathway:

The mechanistic cycles for palladium-catalyzed reactions typically involve the interconversion between Pd(0) and Pd(II) oxidation states. libretexts.orgnih.gov A generic cross-coupling cycle starts with the oxidative addition of an organohalide (R-X) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with an organometallic reagent or coordination and insertion of an unsaturated partner. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. umb.edulibretexts.org In carbonylative cyclizations, carbon monoxide is inserted into a Pd-C or Pd-N bond during the catalytic cycle. rsc.orgrsc.org

Copper-Catalyzed Reactions

Copper catalysts are well-known for promoting a variety of coupling and cyclization reactions, often under milder conditions than palladium or rhodium. rsc.org Given its structure, this compound could participate in several copper-catalyzed transformations. The activated methylene and benzylic positions are potential sites for C-H functionalization. For example, copper-catalyzed oxidative dehydrogenative carboxylation can transform unactivated alkanes into allylic esters, a reaction that proceeds via initial dehydrogenation to an alkene followed by allylic oxidation. nih.gov

Additionally, 1,3-dicarbonyl compounds are common precursors in the copper-catalyzed synthesis of heterocycles. mdpi.com Reactions of this compound with nitrogen sources like ammonia or hydrazines could lead to the formation of substituted pyridines, pyrazoles, or other N-heterocycles. Mechanistic studies suggest that some copper-catalyzed transformations proceed through radical pathways or involve the formation of organocopper intermediates. nih.govrsc.orgnih.gov

Table 3: Examples of Copper-Catalyzed Reactions with Related Substrates

| Catalyst System | Substrate(s) | Reaction Type | Product | Ref |

| CuCl | Cyclohexane, Benzoic Acid | Oxidative Dehydrogenative Carboxylation | Cyclohex-2-en-1-yl benzoate | nih.gov |

| CuI / Ligand | Oxime Acetate, Sodium Sulfinate | Oxidative Coupling | Sulfonylvinylamine | nih.gov |

| CuI | 2-Halopyridine, Aqueous Ammonia | Amination | 2-Aminopyridine | rsc.org |

| Cu@U-g-C₃N₄ | o-Phenylenediamine, CO₂ | Cyclization | Benzimidazole | mdpi.com |

This table shows examples of copper-catalyzed reactions on various substrates to highlight the potential synthetic routes for this compound.

Mechanistic Pathway:

Copper-catalyzed mechanisms are diverse. In oxidative coupling reactions, the cycle may involve a Cu(I)/Cu(II) or Cu(I)/Cu(III) redox process. For instance, in the oxidative dehydrogenative carboxylation of alkanes, the resting state of the catalyst can be a Cu(II)-carboxylate complex. nih.gov The reaction is initiated by a radical abstractor that generates an alkyl radical from the alkane. This radical can then be trapped by the copper complex or undergo further oxidation. nih.gov In other reactions, such as the coupling of oxime acetates with sulfinates, the mechanism involves copper-catalyzed N-O bond cleavage and activation of a C-H bond to form the final C-S bond. nih.gov

Advanced Applications of 2-benzyl-acetoacetaldehyde As a Synthetic Building Block

Precursor in Natural Product Synthesis

No published research was found that utilizes 2-Benzyl-acetoacetaldehyde as a key precursor in the total synthesis of any complex bioactive molecules.

There are no documented instances of this compound being employed in fragment coupling strategies for the synthesis of natural products.

Total Synthesis of Complex Bioactive Molecules

Intermediate in the Construction of Pharmaceutical Scaffolds (excluding clinical data)

No studies have been identified that report the use of this compound as an intermediate in the construction of pharmaceutical scaffolds.

Application in Ligand Design for Catalysis

The design of organic ligands is a cornerstone of modern catalysis, enabling the fine-tuning of metal centers to achieve high efficiency and selectivity in chemical transformations. β-Dicarbonyl compounds, a class to which this compound belongs, are known to form stable complexes with a variety of metal ions through their enolate forms, acting as bidentate ligands. utexas.edulibretexts.org These ligands can influence the steric and electronic properties of the metal catalyst, thereby directing the outcome of catalytic reactions. nih.govrsc.org

For instance, derivatives of dicarbonyl compounds are used in a range of catalytic reactions, including allylation and benzylation reactions. acs.org The modification of the dicarbonyl backbone, such as through the introduction of different substituent groups, can significantly alter the catalytic activity and selectivity. thieme-connect.comnih.gov However, specific studies detailing the synthesis of ligands from this compound and their subsequent application in catalysis are not presently available in the reviewed literature.

Table 1: General Catalytic Applications of β-Dicarbonyl Derivatives

| Catalyst Type | Ligand Class | Application | Reference |

| Cobalt(III) Complex | Diketone/β-keto ester | Monoallylation and benzylation | acs.org |

| Tertiary-amino thioureas | 1,3-Dicarbonyl compounds | Enantioselective addition to β-arylvinyl triflones | thieme-connect.com |

| Ruthenium Complexes | N-heterocyclic carbenes | Olefin metathesis | rsc.org |

| Platinum(II) Complexes | Not specified | Photooxidation of sulfides | sioc-journal.cn |

This table represents general applications of the broader class of β-dicarbonyl compounds and is for illustrative purposes only, as no specific data for this compound was found.

Utilization in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.govutwente.nl These interactions are fundamental to the process of molecular self-assembly, where molecules spontaneously organize into well-defined, stable, and functional superstructures. nih.gov

Small organic molecules are often used as building blocks, or "tectons," in the construction of these supramolecular assemblies. nih.gov The specific shape, size, and functional groups of a molecule dictate how it will interact with itself and other molecules. While natural small molecules like amino acids, sugars, and steroids are extensively used in creating supramolecular structures, nih.govnih.gov the role of synthetic molecules like this compound is less defined in the current body of scientific literature. There is no specific information available on the use of this compound to form discrete supramolecular entities or extended networks.

Table 2: Examples of Building Blocks in Supramolecular Chemistry

| Building Block Class | Key Non-Covalent Interaction(s) | Resulting Supramolecular Structure | Reference |

| Natural Small Molecules | Hydrogen bonding, π-π stacking | Helical ribbons, nanotubes | nih.gov |

| Rosettes | Hydrogen bonding | Nanorods | |

| Porphyrins | π-π stacking, coordination | Nanostructures for photocatalysis | N/A |

This table provides examples of building blocks in supramolecular chemistry to illustrate the principles of the field, as no specific data for this compound was found.

Theoretical and Computational Studies on 2-benzyl-acetoacetaldehyde

Electronic Structure and Bonding Analysis

The electronic nature of 2-benzyl-acetoacetaldehyde is primarily dictated by its β-dicarbonyl framework, which features a reactive aldehyde and a ketone group separated by a single carbon atom, and the influence of the α-benzyl substituent.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular geometries, energies, and electronic properties. For molecules like this compound, DFT calculations would be instrumental. Studies on the parent compound, acetoacetaldehyde (3-oxobutanal), have utilized methods like B3LYP with large basis sets (e.g., 6-311G++(2d,2p)) to determine the structures and vibrational frequencies of its various isomers. researchgate.net Similar calculations on this compound would reveal how the bulky and electronically active benzyl group alters the electron distribution and geometry of the acetoacetaldehyde backbone. The benzyl group, being electron-donating, would likely influence the electron density on the central carbon and the adjacent carbonyl groups.

Quantum chemical calculations are essential for determining the most stable (ground state) configuration of a molecule. For this compound, this involves assessing the various possible tautomers and conformers. The parent molecule, acetoacetaldehyde, has been included in datasets for developing high-level potential energy surfaces using methods like MP2 (Møller-Plesset perturbation theory) and coupled-cluster (CCSD(T)). aip.orgchemrxiv.org These studies aim to achieve near chemical accuracy for energies. For this compound, such calculations would precisely determine the relative energies of its keto and enol forms, as well as rotational isomers involving the benzyl group, to identify the true ground state.

Density Functional Theory (DFT) Investigations

Conformational Analysis and Tautomeric Equilibria

The keto-enol tautomerism is a fundamental aspect of β-dicarbonyl chemistry. acs.org For this compound, two main tautomers would exist: the keto form (2-benzyl-3-oxobutanal) and the more stable chelated enol form (likely (Z)-4-hydroxy-2-benzylbut-3-en-2-one), which is stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring. researchgate.net

Computational studies on related systems, such as 3-phenyl-2,4-pentanedione, have used DFT (B3LYP/6-31+g(d)) to calculate the energy difference between keto and enol forms in the gas phase and in various solvents. orientjchem.org These studies consistently show that the enol form is significantly stabilized, though the exact ratio is solvent-dependent. For this compound, the enol form is expected to be highly favored due to this intramolecular hydrogen bonding. Theoretical calculations would quantify this preference by comparing the Gibbs free energies of the tautomers.

Table 1: Representative Tautomeric Equilibrium Data for a Related β-Dicarbonyl (Data for 3-phenyl-2,4-pentanedione, analogous principles apply)

| Phase/Solvent | ΔE (Keto - Enol) (kcal/mol) | Conclusion |

| Gas Phase | -17.89 | Keto-form is more stable. orientjchem.org |

| Cyclohexane | -17.34 | Keto-form is more stable. orientjchem.org |

| Carbon Tetrachloride | -17.27 | Keto-form is more stable. orientjchem.org |

| Methanol | -16.55 | Keto-form is more stable. orientjchem.org |

| Water | -16.50 | Keto-form is more stable. orientjchem.org |

This interactive table showcases how computational methods can predict the relative stability of tautomers under different conditions for a related molecule.

Solvents can significantly influence the conformational and tautomeric equilibrium of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. For this compound, polar solvents would be expected to interact with both the keto and enol forms. However, the chelated enol form, with its internal hydrogen bond, is less available for hydrogen bonding with solvent molecules. In contrast, the keto form has exposed carbonyl oxygens that can act as hydrogen bond acceptors.

Studies on benzyl derivatives show that conformational preferences are often related to minimizing steric repulsion. nih.gov For this compound, the orientation of the benzyl group relative to the dicarbonyl moiety would be a key conformational feature influenced by solvent interactions. Computational analysis would explore the rotational energy barrier of the C-C bond connecting the benzyl group to the main chain, revealing the most stable orientations in different solvent environments.

Computational Assessment of Keto-Enol Ratios

Reaction Mechanism Elucidation

Computational studies are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a key reaction would be its formation, for instance, via the formylation of benzylacetone. researchgate.net

Furthermore, β-ketoaldehydes are important substrates in various organic reactions, including condensation and cyclization reactions. nih.gov For example, computational studies on intramolecular Diels-Alder reactions of related ketoaldehydes have used DFT to rationalize the observed stereoselectivity. acs.org Similar theoretical investigations on this compound could predict its reactivity in such transformations, detailing the step-by-step mechanism, identifying key intermediates and transition states, and explaining how the benzyl substituent sterically and electronically guides the reaction outcome.

Transition State Analysis for Key Transformations

Transition state theory is a fundamental concept in chemical kinetics, providing a framework to understand and calculate reaction rates by examining the properties of the activated complex at the transition state. acs.org For this compound, a key transformation amenable to this analysis is the keto-enol tautomerism, a process common to β-dicarbonyl compounds. researchgate.netencyclopedia.pub

Computational studies, typically employing Density Functional Theory (DFT), are used to model this transformation. orientjchem.orgresearchgate.net By calculating the potential energy surface, researchers can identify the minimum energy structures corresponding to the keto and enol tautomers, as well as the first-order saddle point representing the transition state connecting them. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical determinant of the reaction rate.

A computational study on the structurally analogous compound, 3-phenyl-2,4-pentanedione, using DFT (B3LYP/6-31+G(d)) provides valuable comparative data. orientjchem.org The analysis of its keto-enol tautomerism, which proceeds through a four-membered ring transition state, reveals the influence of the surrounding medium on the activation barrier. orientjchem.org These findings suggest that similar computational approaches for this compound would yield crucial information about its reactivity. The presence of the benzyl group is expected to influence the electronic structure and stability of the transition state compared to simpler analogues like acetylacetone.

Table 1: Calculated Activation Energies for Keto-Enol Tautomerism of an Analogous β-Dicarbonyl Compound (3-Phenyl-2,4-pentanedione)

| Solvent | Activation Energy (kcal/mol) |

| Gas Phase | 30.61 |

| Cyclohexane | 30.82 |

| Carbon Tetrachloride | 30.84 |

| Methanol | 31.23 |

| Water | 31.26 |

| Data sourced from a DFT study on 3-phenyl-2,4-pentanedione, a structural analogue of this compound. orientjchem.org |

Hydrogen Tunneling Dynamics in Acetoacetaldehyde Systems (applicable to this compound analogues)

In the context of proton transfer reactions, such as the keto-enol tautomerism of acetoacetaldehyde and its derivatives, the phenomenon of hydrogen tunneling can play a significant role. acs.orgnih.gov Hydrogen tunneling is a quantum mechanical effect where a proton can pass through an activation barrier rather than requiring sufficient energy to overcome it. This effect is particularly pronounced for light particles like hydrogen and can lead to reaction rates that are orders of magnitude higher than predicted by classical transition state theory. acs.org

For β-dicarbonyl systems like acetylacetone, computational studies have demonstrated the importance of including nuclear quantum effects (NQEs) to accurately describe the dynamics of the intramolecular hydrogen bond. researchgate.netresearchgate.net Methods such as multicomponent density functional theory (MC_DFT) and path integral molecular dynamics (PIMD) are employed to treat specified nuclei, like the transferring proton, quantum mechanically. researchgate.netacs.org These advanced computational techniques have shown that for systems with low-barrier hydrogen bonds, the proton can be significantly delocalized. acs.org

In the case of this compound, the intramolecular hydrogen transfer in its enol form is a prime candidate for significant tunneling effects. Theoretical studies on analogous systems reveal that deuterium substitution leads to a smaller keto-enol energy difference, a clear indicator of the role of NQEs. researchgate.net While specific tunneling splittings for this compound have not been reported, the principles derived from studies on malonaldehyde and acetylacetone are directly applicable, suggesting that tunneling is a crucial factor in its tautomeric dynamics. nih.govresearchgate.net

Computational Design of Catalytic Processes

Computational chemistry is an indispensable tool for the rational design of new catalysts and the optimization of existing catalytic processes. researchgate.net By modeling reaction mechanisms at a molecular level, researchers can predict how a catalyst will influence reaction pathways and energetics, thereby guiding experimental efforts. sioc-journal.cn For reactions involving β-dicarbonyl compounds like this compound, computational design can target several key transformations.

Examples of such transformations include:

Asymmetric Alkylation: Computational studies can help in designing chiral catalysts that selectively produce one enantiomer of a product. For instance, nickel-catalyzed asymmetric allylic alkylation of β-dicarbonyl compounds has been investigated, where understanding the transition state geometries is key to predicting enantioselectivity. acs.org

C-C Bond Formation: Reactions like the Morita-Baylis-Hillman or Michael additions, where this compound could act as a nucleophile, can be modeled to design organocatalysts or protein-based catalysts. nih.gov Computational screening of catalyst scaffolds can identify candidates with optimal active site geometries for stabilizing the reaction's transition state. nih.gov

Oxidation/Reduction: The design of catalysts for the selective oxidation or reduction of the carbonyl or enol functionalities can be explored. For example, cerium-catalyzed α-hydroxylation of β-dicarbonyls with molecular oxygen has been reported, and computational methods could elucidate the mechanism and improve catalyst efficiency. researchgate.net

The process typically involves using DFT to calculate the energies of reactants, products, intermediates, and transition states for both catalyzed and uncatalyzed reactions. This allows for the determination of how a potential catalyst lowers the activation energy, providing a theoretical basis for its efficacy.

Spectroscopic Property Prediction for Research Purposes

Computational methods are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for structure elucidation, reaction monitoring, and the analysis of complex mixtures where experimental isolation of components is challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra can be calculated using DFT and empirical methods. chemaxon.com These predictions provide chemical shifts (δ), which are influenced by the local electronic environment of each nucleus, and coupling constants (J), which describe the interaction between neighboring nuclei. pressbooks.pub For this compound, predictions would help distinguish between the keto and enol tautomers, as the chemical shifts of the aldehydic, enolic, and α-protons are distinctly different. The presence of diastereotopic protons in the benzyl group would also be a feature to be confirmed by computational prediction. huji.ac.il

Infrared (IR) Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. chemrxiv.orgrsc.org These frequencies correspond to the energy required to excite a bond to a higher vibrational state. For this compound, key predicted absorptions would allow for the identification of its primary functional groups. The strong C=O stretching frequency of the keto and aldehyde groups, the C=C and O-H stretching of the enol form, and the characteristic absorptions of the aromatic ring can be computationally determined and compared with experimental data. libretexts.orgspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are predicted using time-dependent DFT (TD-DFT) or other excited-state methods. faccts.de These calculations determine the energies of electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). shimadzu.com For this compound, the presence of the conjugated system in the enol form (C=C-C=O) and the aromatic benzyl group would lead to characteristic π → π* transitions. shimadzu.comlibretexts.org Computational predictions can estimate the wavelength of maximum absorption (λmax), which is sensitive to the extent of conjugation and the solvent environment. shimadzu.com

Table 2: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopy | Tautomer | Predicted Feature | Approximate Range |

| ¹H NMR | Keto | Aldehydic proton (-CHO) | 9.5 - 10.0 ppm |

| Keto | Methine proton (-CH(Bn)-) | 3.5 - 4.5 ppm | |

| Enol | Enolic proton (-OH) | 12 - 16 ppm | |

| Enol | Vinylic proton (=CH-) | 5.5 - 6.5 ppm | |

| ¹³C NMR | Keto | Carbonyl carbons (C=O) | 190 - 210 ppm |

| Enol | Carbonyl carbon (C=O) | 180 - 195 ppm | |

| Enol | Vinylic carbons (C=C) | 100 - 150 ppm | |

| IR | Keto | C=O stretch (aldehyde) | 1720 - 1740 cm⁻¹ |

| Keto | C=O stretch (ketone) | 1705 - 1725 cm⁻¹ | |

| Enol | O-H stretch (intramolecular H-bond) | 2500 - 3200 cm⁻¹ (broad) | |

| Enol | C=O stretch (conjugated) | 1640 - 1680 cm⁻¹ | |

| Enol | C=C stretch | 1580 - 1620 cm⁻¹ | |

| UV-Vis | Enol | π → π* transition | 240 - 280 nm |

| Note: These are approximate ranges based on general principles and data for analogous compounds. Precise values require specific computational calculations. |

Analytical Methodologies for Research on 2-benzyl-acetoacetaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation within Reaction Studies

Spectroscopic methods are indispensable in the analysis of 2-benzyl-acetoacetaldehyde, a β-dicarbonyl compound, and its reaction products. These techniques provide detailed information about molecular structure, functional groups, and electronic transitions.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex structures derived from this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial, crucial information about the chemical environment of protons and carbons. msu.edu However, in cases of complex reaction mixtures or intricate molecular scaffolds, multidimensional NMR techniques are employed for unambiguous structure determination.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful.

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together molecular fragments.

HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

For instance, in the analysis of a cyclization product derived from this compound, an HMBC experiment would be critical to confirm the connectivity between the benzyl group and the newly formed ring system. The observation of a correlation between the benzylic protons and the carbonyl carbon would solidify the structural assignment. ipb.pt

| NMR Technique | Information Provided | Application to this compound Derivatives |

| ¹H NMR | Chemical environment and connectivity of protons. | Identifies aromatic, benzylic, methine, and aldehydic protons. |

| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃). msu.edu | Confirms the presence of carbonyl, aromatic, and aliphatic carbons. msu.edu |

| COSY | ¹H-¹H coupling networks. | Establishes proton connectivity within the benzyl and acetoacetaldehyde fragments. |

| HSQC | Direct ¹H-¹³C correlations. | Assigns specific protons to their attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the linkage between the benzyl group and the dicarbonyl moiety and elucidates the structure of complex reaction products. |

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of molecules with high accuracy. This technique is particularly useful in reaction studies for identifying transient intermediates that may not be isolable. researchgate.net By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing between species with the same nominal mass.

In the context of reactions involving this compound, such as aldol condensations or multicomponent reactions, HRMS can be used to detect key intermediates. For example, in a Hantzsch-type reaction to form a dihydropyridine derivative, HRMS can confirm the presence of enone and diketone intermediates in the reaction mixture before the final cyclization step. rsc.org This provides direct evidence for the proposed reaction mechanism. acs.org Liquid chromatography coupled with HRMS (LC-HRMS) is often employed to analyze crude reaction mixtures, allowing for the temporal separation of components before their accurate mass is measured. researchgate.netethz.ch This is crucial for tracking the formation and consumption of intermediates over the course of a reaction. ethz.ch

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reactivity Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. d-nb.info They are particularly effective for monitoring changes in bonding during a chemical reaction. numberanalytics.com

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation by molecules, which excites molecular vibrations. mt.com The C=O stretching vibrations of aldehydes and ketones give rise to strong, characteristic absorption bands in the IR spectrum. jove.com For this compound, one would expect to see distinct carbonyl absorptions. A typical aliphatic aldehyde C=O stretch appears around 1720-1740 cm⁻¹, while a ketone C=O stretch is observed near 1705-1725 cm⁻¹. The conjugation and substitution pattern in derivatives can shift these frequencies. Monitoring the disappearance of these bands and the appearance of new ones (e.g., a C=C stretch for an elimination product or an O-H stretch for a reduction product) allows for real-time tracking of the reaction's progress. acs.org

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. mt.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often show strong Raman signals. For example, the C=C bond in a symmetrically substituted alkene, which might be weak in the IR spectrum, would likely produce a strong Raman signal. In reactivity studies of dicarbonyl compounds, Raman spectroscopy can be particularly useful for studying reactions in aqueous media, as water is a weak Raman scatterer. mt.com

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Significance in Reactivity Studies |

| Aldehyde C=O Stretch | 1740-1720 | Disappearance indicates reaction at the aldehyde group. |

| Ketone C=O Stretch | 1725-1705 | Disappearance indicates reaction at the ketone group. |

| Aromatic C=C Stretch | 1600-1450 | Confirms the presence of the benzyl group. |

| O-H Stretch (Alcohol) | 3500-3200 (broad) | Appearance indicates reduction of a carbonyl group. |

| C=C Stretch (Alkene) | 1680-1620 | Appearance indicates an elimination or condensation reaction. |

UV-Visible Spectroscopy for Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly sensitive to the presence of chromophores, which are light-absorbing groups in a molecule. msu.edu Aldehydes, ketones, and aromatic compounds all contain chromophores that absorb in the UV region. numberanalytics.com

For compounds like this compound, two types of electronic transitions are relevant: the π → π* transition, which is typically strong, and the n → π* transition, which is weaker. msu.edu The n → π* transition of the carbonyl groups in simple ketones and aldehydes results in a weak absorption band around 270-300 nm. masterorganicchemistry.com

UV-Vis spectroscopy is a powerful tool for monitoring reaction kinetics. numberanalytics.com If a reaction involving a derivative of this compound leads to the formation of a conjugated system (e.g., an α,β-unsaturated ketone from an aldol condensation), a significant bathochromic shift (shift to a longer wavelength) of the π → π* absorption maximum will be observed. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. This method is often used to study the progress of reactions and identify the presence of intermediates. numberanalytics.com For instance, the formation of a colored 2,4-dinitrophenylhydrazone derivative from an aldehyde or ketone can be quantitatively measured by its absorbance in the visible region. mt.com

Chromatographic Methods for Separation and Purification in Synthetic Research

Chromatography is essential for separating the components of a reaction mixture, both for analysis and for purification of the desired product. The choice of chromatographic technique depends on the properties of the compounds being separated, such as their volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the method of choice for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself may have limited volatility, many of its derivatives, or the compound itself under appropriate conditions, can be analyzed by GC-MS.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. After separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification, often by comparison to a spectral library. mdpi-res.com

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound and its derivatives. rsc.org Given the presence of a chromophore in the benzyl group, UV detection is a suitable and common choice for HPLC analysis. The dicarbonyl functionality also allows for derivatization, for instance with 2,4-dinitrophenylhydrazine (DNPH), to enhance UV detection if necessary, a common practice for carbonyl-containing compounds.

Reversed-phase HPLC is the most frequently employed mode for the separation of moderately polar organic compounds like β-keto aldehydes. In this technique, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

For purity determination, a sample of this compound is injected into the HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of additional peaks suggests the presence of impurities, which can be quantified by their peak areas relative to the main product peak.

In reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of this compound or its derivatives over time. The data obtained is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize by-product formation. For instance, in the synthesis of enaminones from 1,3-dicarbonyl compounds, HPLC is used to monitor the conversion of the dicarbonyl starting material. rsc.org

Below is a table summarizing typical HPLC conditions that could be adapted for the analysis of this compound, based on methods used for analogous β-dicarbonyl compounds and β-keto esters.

Table 1: Illustrative HPLC Conditions for Analysis of β-Dicarbonyl Compounds

| Parameter | Condition | Compound Class Example | Reference |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | β-Keto esters | google.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | β-Keto esters | jst.go.jp |

| Flow Rate | 0.8 - 1.0 mL/min | β-Keto esters | jst.go.jp |

| Detection | UV at 254 nm or 280 nm | Indanone carboxylate esters | nih.govacs.org |

| Temperature | Ambient or controlled (e.g., 30 °C) | General aldehydes/ketones | jst.go.jp |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

When this compound or its derivatives are synthesized in an asymmetric fashion, the product is often a mixture of enantiomers. Determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for this purpose. mdpi.comcsfarmacie.cz

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated on a silica support, are among the most versatile and popular choices for separating a wide range of chiral compounds, including those with carbonyl functionalities. csfarmacie.czresearchgate.net Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used.

The choice of the mobile phase, typically a mixture of a non-polar alkane (like hexane or heptane) and a polar alcohol (like isopropanol or ethanol), is crucial for achieving optimal separation. The nature and proportion of the alcohol modifier can significantly influence the retention and resolution of the enantiomers.

For the determination of the enantiomeric excess of a chiral derivative of this compound, a sample of the product mixture is injected onto a suitable chiral column. The areas of the two enantiomer peaks in the resulting chromatogram are integrated. The enantiomeric excess is then calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. This technique has been successfully applied to determine the enantiomeric excess of various α-substituted β-keto esters and 1,3-diketones. rsc.orgjst.go.jpacs.orgbeilstein-journals.orgbeilstein-journals.org

The following table provides examples of chiral HPLC conditions used for the enantiomeric separation of compounds structurally related to this compound.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Excess Determination of α-Substituted β-Dicarbonyl Compounds

| Compound Type | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Reference |

| Cyclic β-Keto Ester | Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | UV (254 nm) | acs.org |

| Indanone Carboxylate Ester | Chiralcel OJ-H | Hexane/Isopropanol (95:5) | 0.8 | UV (254 nm) | jst.go.jp |

| Cyclic 1,3-Diketone | Chiralpak AD-H | Hexane/Isopropanol (90:10) | 1.0 | UV (220 nm) | rsc.org |

| Acyclic β-Keto Ester | Chiralcel OD | Hexane/Isopropanol | N/A | UV | google.com |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging due to its potential instability and low melting point, its derivatives can often be crystallized and analyzed to provide definitive structural proof. This is particularly valuable for confirming the stereochemistry of chiral centers and the geometry of the molecule.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is recorded. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the precise positions of the atoms can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles.

In the context of this compound derivatives, X-ray crystallography can be used to:

Confirm the covalent structure of a newly synthesized derivative.

Establish the relative stereochemistry of multiple chiral centers within the molecule.

Determine the absolute configuration of a chiral molecule, often by using a derivative containing a heavy atom (the Bijvoet method) or by referencing a known chiral center within the molecule.

Analyze intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

For example, metal complexes of β-diketones are often stable, crystalline compounds. mdpi.comnih.govmdpi.commdpi.com A derivative of this compound could be complexed with a metal ion (e.g., Cu(II), Ni(II), Pd(II)) and the resulting crystal structure determined. mdpi.commdpi.comresearchgate.netijcce.ac.ir The structure of the ligand within the complex would confirm the structure of the parent molecule. Similarly, condensation products with amines or hydrazines can yield stable crystalline derivatives suitable for X-ray analysis. nih.gov

Below is a table showing representative crystallographic data for derivatives of analogous 1,3-dicarbonyl compounds, illustrating the type of information obtained from an X-ray diffraction study.

Table 3: Representative Crystallographic Data for Derivatives of 1,3-Dicarbonyl Compounds

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| 2-Benzyl-2-methylcyclopentane-1,3-dione derivative | Triclinic | P-1 | Confirmed relative stereochemistry of two vicinal stereocenters after reduction. | rsc.org |

| Diferrocenyl β-diketone | Monoclinic | P2₁/c | Characterized by an intramolecular hydrogen bond in the enol form. | mdpi.com |

| Nickel(II) complex of a pyrazolone ligand | Monoclinic | P2₁/n | Distorted octahedral geometry around the Ni(II) ion. | mdpi.com |

| Copper(II) Schiff base complex | Monoclinic | P2₁/n | Square pyramidal geometry around the Cu(II) ion. | mdpi.com |

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Syntheses

Current synthetic routes to 2-benzyl-acetoacetaldehyde and other β-dicarbonyl compounds often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of greener and more efficient synthetic protocols.

Key areas of focus include:

Catalytic C-H Activation: Direct benzylation of acetoacetaldehyde via C-H activation would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as laccases, could enable the synthesis of this compound and its derivatives under mild, environmentally benign conditions with high selectivity. rsc.org

Green Solvents and Catalysts: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of the synthesis. researchgate.net The use of non-toxic, inexpensive, and recyclable catalysts, such as citrus juice, has been demonstrated for the synthesis of related β-enaminones and could be adapted. nih.gov

Solvent-Free and Catalyst-Free Conditions: Investigating the feasibility of synthesizing derivatives of this compound under solvent- and catalyst-free conditions, potentially at elevated temperatures, could offer a streamlined and environmentally friendly alternative. ajgreenchem.com

A comparative table of potential sustainable synthetic methods is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C-H Benzylation | High atom economy, reduced steps | Catalyst development, selectivity control |

| Enzymatic Synthesis | Mild conditions, high selectivity, biodegradable catalysts | Enzyme stability and cost, substrate scope |

| Green Solvents | Reduced toxicity and environmental impact, potential for catalyst recycling | Solvent selection, reaction kinetics |

| Solvent-Free Synthesis | Reduced waste, simplified workup | High temperatures may be required, potential for side reactions |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dicarbonyl nature of this compound allows for a rich and varied reactivity profile that has yet to be fully explored. Future research should aim to uncover novel transformations and expand its synthetic utility.

Potential areas for investigation include: